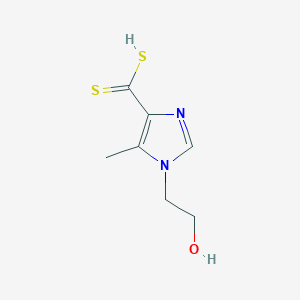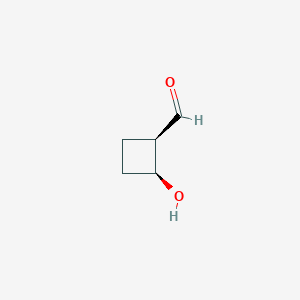
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dithiolan ring and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-butylphenylamine with 1,3-dithiolane-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring and the imine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfuric acid counterion may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-1,3-dithiolan-2-thione
- N-(4-butylphenyl)-1,3-dithiolane-2-amine
- N-(4-butylphenyl)-1,3-dithiolan-2-ol
Uniqueness
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid stands out due to its unique combination of a dithiolan ring and an imine group, which imparts distinct chemical reactivity and potential applications. The presence of sulfuric acid as a counterion further enhances its solubility and stability in various solvents, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
89388-48-7 |
|---|---|
Molecular Formula |
C13H19NO4S3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C13H17NS2.H2O4S/c1-2-3-4-11-5-7-12(8-6-11)14-13-15-9-10-16-13;1-5(2,3)4/h5-8H,2-4,9-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
AXXGTAJSJYDZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



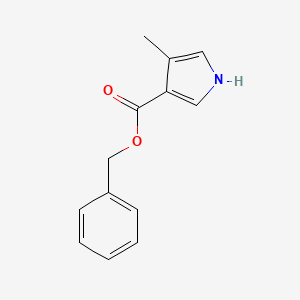
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
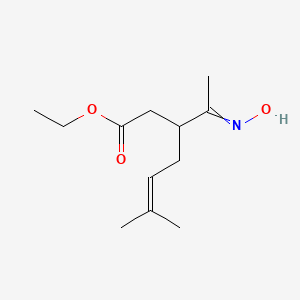
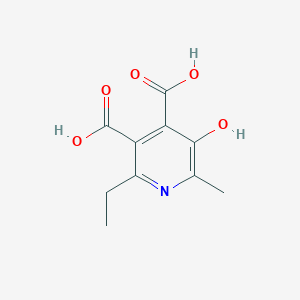

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
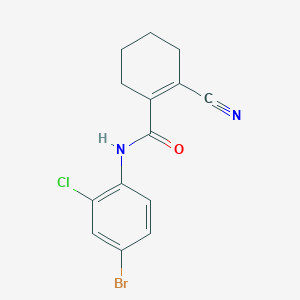
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)

